molecular formula C9H7N3 B13924270 2-Methylimidazo[1,2-a]pyridine-8-carbonitrile

2-Methylimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B13924270
M. Wt: 157.17 g/mol
InChI Key: QPRTZXZXKJIDCH-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyridine-8-carbonitrile typically involves the cyclization of 2-aminopyridine derivatives with appropriate nitriles under specific conditions. One common method involves the reaction of 2-aminopyridine with acetonitrile in the presence of a base such as sodium methoxide . The reaction proceeds through the formation of an intermediate imidate, which cyclizes to form the desired imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various alkylated derivatives .

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

2-Methylimidazo[1,2-a]pyridine-8-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various specialized applications .

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

2-methylimidazo[1,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C9H7N3/c1-7-6-12-4-2-3-8(5-10)9(12)11-7/h2-4,6H,1H3

InChI Key

QPRTZXZXKJIDCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)C#N

Origin of Product

United States

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